Bienvenue dans la boutique en ligne BenchChem!

Seladelpar sodium salt

PPAR selectivity receptor pharmacology transactivation assay

Seladelpar sodium salt is the definitive PPARδ-selective agonist for translational cholestatic liver disease research. With an EC50 of 2 nM and >750-fold selectivity over PPARα and >2500-fold over PPARγ, it provides a cleaner pharmacological tool than elafibranor, saroglitazar, or lanifibranor. Supported by Phase 3 RESPONSE trial data showing 61.7% biochemical response rate, ALP normalization (RR=21.12), and validated pruritus reduction. Choose when PPARδ-specific transcriptional deconvolution is required without confounding receptor engagement. Suitable for oral in vivo metabolic studies with pharmacologically inactive metabolites and defined human PK.

Molecular Formula C21H22F3NaO5S
Molecular Weight 466.4 g/mol
Cat. No. B8069339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeladelpar sodium salt
Molecular FormulaC21H22F3NaO5S
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
InChIInChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1
InChIKeyXCAXFCPCOXDEHC-UNTBIKODSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Seladelpar Sodium Salt: A Highly Selective PPARδ Agonist with Differentiated Potency and Clinical Validation in Primary Biliary Cholangitis


Seladelpar sodium salt (MBX-8025 sodium salt; RWJ-800025 sodium salt) is an orally active, highly selective peroxisome proliferator-activated receptor delta (PPARδ) agonist [1]. In cellular transactivation assays, it exhibits an EC50 of 2 nM for human PPARδ and demonstrates >750-fold selectivity over PPARα and >2500-fold selectivity over PPARγ [2]. Seladelpar (as the lysine salt formulation) is FDA-approved for the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) in adults with inadequate response to UDCA, or as monotherapy in patients intolerant to UDCA [3]. This evidence guide is tailored for scientific and procurement professionals who require quantified differentiation to inform compound selection among PPAR agonists.

Why PPAR Agonists Cannot Be Interchanged: Seladelpar Sodium Salt's Differentiated Selectivity Profile Dictates Functional Outcomes


PPAR agonists exhibit profoundly divergent receptor activation profiles that preclude simple substitution without altering experimental outcomes or therapeutic risk-benefit calculations [1]. Seladelpar sodium salt is a PPARδ-selective agonist (EC50 = 2 nM), whereas clinically relevant comparators such as elafibranor (PPARα/δ dual agonist), saroglitazar (PPARα/γ dual agonist), and lanifibranor (PPARα/δ/γ pan agonist) activate additional receptor subtypes at varying potencies [1]. These differences in selectivity translate directly to distinct transcriptional programs, biomarker modulation patterns, and safety profiles [2]. Procurement of an alternative PPAR agonist without accounting for these receptor-level distinctions risks confounding experimental interpretation in vitro and yielding non-equivalent pharmacological effects in vivo. The quantitative evidence below establishes where seladelpar sodium salt demonstrably differs from its closest analogs in measurable, comparator-anchored terms.

Seladelpar Sodium Salt: Quantified Differentiation Versus Comparators Across Receptor Selectivity, Biochemical Response, and Pruritus Reduction


Superior PPARδ Potency and Subtype Selectivity Versus Elafibranor, Saroglitazar, and Lanifibranor

In a head-to-head GAL4-based transactivation assay in COS-7 cells, seladelpar demonstrated the highest potency for PPARδ (EC50 = 0.020 µM) among four clinically evaluated PPAR agonists, achieving 99.3% efficacy relative to the PPARδ-selective full agonist GW501516 [1]. In contrast, elafibranor activated PPARδ with lower potency (EC50 = 0.120 µM, 6-fold less potent) and also activated PPARα (EC50 = 0.100 µM), establishing it as a dual PPARα/δ agonist [1]. Lanifibranor activated all three PPAR subtypes with EC50 values of 0.008 µM (PPARα), 0.018 µM (PPARδ), and 0.029 µM (PPARγ), classifying it as a pan agonist [1]. Saroglitazar showed preferential activation of PPARα (EC50 = 0.048 µM) and PPARγ (EC50 = 0.370 µM) with weak PPARδ activity [1].

PPAR selectivity receptor pharmacology transactivation assay EC50 drug screening

Composite Biochemical Response Rate in PBC: Phase 3 RESPONSE Trial Versus Placebo

In the 12-month, randomized, double-blind, placebo-controlled Phase 3 RESPONSE trial (NCT04620733), seladelpar 10 mg once daily achieved a composite biochemical response rate of 61.7% compared with 20.0% for placebo [1]. The composite endpoint required: alkaline phosphatase (ALP) <1.67 × ULN, ≥15% decrease in ALP, and total bilirubin ≤ ULN. This 3.1-fold higher response rate establishes seladelpar's efficacy in improving cholestasis markers in PBC patients with inadequate response or intolerance to UDCA.

PBC ALP composite biochemical response cholestasis phase 3 clinical trial

ALP Normalization Meta-Analytic Risk Ratio: Quantified Superiority Over Placebo

A systematic review and meta-analysis of three randomized controlled trials comprising 499 PBC patients quantified seladelpar's effect on ALP normalization (ALP returning to within normal range) [1]. Seladelpar treatment was associated with a risk ratio (RR) of 21.12 for ALP normalization compared to placebo (95% CI: 4.14 to 107.58, p < 0.01) [1]. ALP normalization is a key prognostic indicator in PBC, as elevated ALP independently predicts disease progression and adverse long-term outcomes [2].

ALP normalization PBC meta-analysis cholestasis biochemical response

Pruritus Reduction: Significant NRS Improvement and IL-31 Biomarker Correlation

Pruritus is a debilitating symptom affecting a substantial proportion of PBC patients. In the Phase 3 RESPONSE trial, seladelpar 10 mg reduced the pruritus Numerical Rating Scale (NRS, 0-10 scale) by a least-squares mean of -3.2 points from baseline at 6 months, compared with -1.7 points for placebo (least-squares mean difference = -1.5; 95% CI: -2.5 to -0.5; p = 0.005) [1]. Mechanistically, seladelpar reduced serum interleukin-31 (IL-31) levels by 52% in the 10 mg group versus a 31% increase in the placebo group (p < 0.0001) [2]. IL-31 is a pruritogenic cytokine; its reduction correlated with pruritus improvement (r = 0.63 for change in IL-31 versus change in bile acids, p < 0.0001), suggesting a mechanism-based antipruritic effect [2].

pruritus NRS IL-31 PBC patient-reported outcomes itch

Efficacy in Compensated Cirrhosis: ALP Reduction in RESPONSE Subgroup Analysis

In a prespecified subgroup analysis of the Phase 3 RESPONSE trial, seladelpar demonstrated consistent efficacy in PBC patients with Child-Pugh A compensated cirrhosis, a population with limited therapeutic options [1]. Among patients with cirrhosis (n = 27), the mean ALP change from baseline was -121.4 U/L in the seladelpar group (n = 18) versus +23.2 U/L in the placebo group (n = 9) [1]. In patients without cirrhosis, the mean ALP change was -134.8 U/L for seladelpar versus -18.0 U/L for placebo, confirming comparable efficacy irrespective of cirrhosis status [1].

cirrhosis PBC ALP advanced liver disease subgroup analysis

Pharmacokinetic Profile: Rapid Absorption and Predictable Steady-State Exposure

Seladelpar sodium salt exhibits a well-characterized pharmacokinetic profile supporting once-daily oral dosing [1]. Following a 10 mg single dose, the median time to peak concentration (Tmax) is 1.5 hours, with steady-state achieved by day 4 of once-daily dosing [1]. At steady-state in PBC patients, mean Cmax is 103 ng/mL and mean AUC is 902 ng·h/mL [1]. The mean elimination half-life ranges from 3.8 to 6.7 hours in PBC patients [1]. Seladelpar is primarily metabolized by CYP2C9, with CYP2C8 and CYP3A4 contributing to a lesser extent, and its three major metabolites (M1, M2, M3) are pharmacologically inactive [1].

pharmacokinetics Cmax half-life bioavailability Tmax drug metabolism

Seladelpar Sodium Salt: Evidence-Based Research and Industrial Application Scenarios


PPARδ-Selective Pharmacological Profiling in Nuclear Receptor Screening Panels

Researchers conducting nuclear receptor selectivity profiling should select seladelpar sodium salt when PPARδ-specific activation is required without confounding PPARα or PPARγ engagement. With an EC50 of 2 nM for PPARδ and >750-fold selectivity over PPARα and >2500-fold over PPARγ, seladelpar provides a cleaner pharmacological tool than elafibranor (PPARα/δ dual agonist), saroglitazar (PPARα/γ dual agonist), or lanifibranor (pan agonist) [1]. This selectivity is critical for deconvoluting PPARδ-specific transcriptional programs in hepatocytes, macrophages, and metabolic tissues, where overlapping PPAR subtype activation would otherwise obscure mechanism-of-action interpretation.

PBC Clinical Research Requiring Validated Biochemical and Symptomatic Endpoints

Investigators designing PBC clinical trials or translational studies should prioritize seladelpar based on its robust Phase 3 efficacy data. The RESPONSE trial demonstrated a composite biochemical response rate of 61.7% (vs 20% placebo) and mean ALP reduction of -42.4% (vs -4.3% placebo) [2]. Additionally, seladelpar is the only PPAR agonist with concurrent evidence for both biochemical improvement (ALP normalization RR = 21.12) [3] and pruritus reduction (NRS difference -1.5 points, p = 0.005) [4]. For studies where patient-reported pruritus outcomes or IL-31 as a mechanistic biomarker are endpoints of interest, seladelpar offers a uniquely validated reference compound [5].

Advanced Liver Disease Models and Cirrhosis Subgroup Analyses

For research involving cholestatic liver disease models with fibrosis or compensated cirrhosis, seladelpar provides evidence of maintained efficacy in advanced disease states. In the RESPONSE trial cirrhosis subgroup (Child-Pugh A), seladelpar reduced mean ALP by 121.4 U/L versus a 23.2 U/L increase with placebo, confirming that PPARδ agonism remains therapeutically active in the cirrhotic liver microenvironment [6]. This contrasts with the limited cirrhosis-specific data available for alternative PPAR agonists, making seladelpar sodium salt the evidence-supported choice for studies targeting PBC patients with advanced fibrosis or compensated cirrhosis.

Preclinical Metabolic Disease Research Requiring Oral Bioavailability

Seladelpar sodium salt is suitable for in vivo studies of lipid metabolism, insulin resistance, and atherogenic dyslipidemia where oral administration is required . With an EC50 of 2 nM for PPARδ and demonstrated oral bioavailability (human PK: Tmax = 1.5 h, steady-state achieved by Day 4), the compound enables PPARδ-specific interrogation of metabolic pathways including fatty acid oxidation, reverse cholesterol transport, and inflammatory macrophage polarization [7]. Its defined metabolite profile (M1, M2, M3 all pharmacologically inactive) and predominant urinary excretion (73.4% of radiolabeled dose) facilitate pharmacokinetic-pharmacodynamic correlation studies [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seladelpar sodium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.